Lipophilicity (LogP) Differentiation: Intermediate Value Between N-Unsubstituted and N-Cyclopentyl Analogs
The target compound exhibits a computed LogP of 2.86, which is significantly higher than the N-(2-methoxyethyl) analog lacking the chloroethyl group (LogP 1.9) and markedly lower than the N-cyclopentyl analog (LogP 4.16) [1]. This intermediate lipophilicity suggests a balanced solubility–permeability profile advantageous for oral bioavailability prediction models where both excessively high and low LogP values are disfavored.
| Evidence Dimension | Computed LogP (XLogP3/ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 |
| Comparator Or Baseline | N-(2-Methoxyethyl)benzenesulfonamide (CAS 346695-23-6): LogP = 1.9; 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide (CAS 1018537-12-6): LogP = 4.16 |
| Quantified Difference | Target LogP is +0.96 log units above the N-methoxyethyl analog and −1.30 log units below the N-cyclopentyl analog |
| Conditions | Computed values from chemical databases (ChemSrc, Molbase, ChemicalBook) |
Why This Matters
A LogP in the 2–3 range is typically associated with optimal oral absorption and CNS penetration potential, whereas LogP < 2 risks poor membrane permeability and LogP > 4 risks low aqueous solubility and high metabolic clearance.
- [1] MolBIC/IDRBlab. N-(2-methoxyethyl)benzenesulfonamide – LogP 1.9. https://molbic.idrblab.net (accessed 2026-05-06). View Source
